molecular formula C16H10Cl2N2O3S B2460459 Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 868230-65-3

Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2460459
CAS No.: 868230-65-3
M. Wt: 381.23
InChI Key: QTUXEHSEWHHHQQ-UHFFFAOYSA-N
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Description

Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

The synthesis of Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antibacterial or antifungal agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating infections and inflammatory conditions.

    Industry: The compound may be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)9-4-2-8(3-5-9)14(21)20-16-19-13-11(24-16)7-6-10(17)12(13)18/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUXEHSEWHHHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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